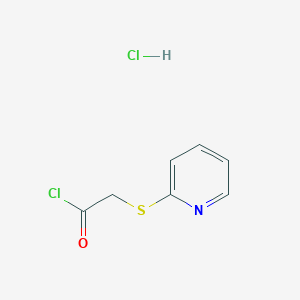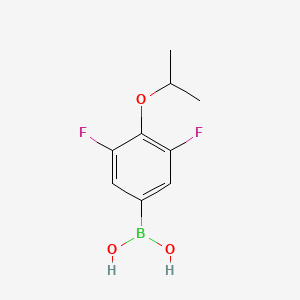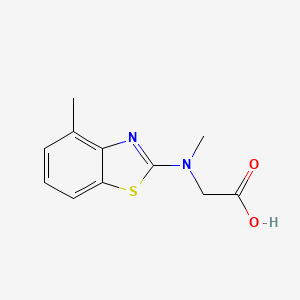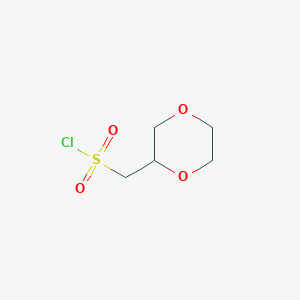
1,4-Dioxan-2-ylmethanesulfonyl chloride
Übersicht
Beschreibung
1,4-Dioxan-2-ylmethanesulfonyl chloride is a chemical compound with the empirical formula C5H9ClO4S . It has a molecular weight of 200.64 . This compound is a solid in form .
Molecular Structure Analysis
The SMILES string of 1,4-Dioxan-2-ylmethanesulfonyl chloride is ClS(=O)(=O)CC1COCCO1 . The InChI is 1S/C5H9ClO4S/c6-11(7,8)4-5-3-9-1-2-10-5/h5H,1-4H2 .Physical And Chemical Properties Analysis
1,4-Dioxan-2-ylmethanesulfonyl chloride is a solid . It has a molecular weight of 200.64 .Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
-
Environmental Science
- 1,4-Dioxane has been detected in drinking water . It is used mainly as a stabilizer for 1,1,1-trichloroethane for transport in aluminum containers .
- The method of application in this case involves the use of Gas Chromatography/Mass Spectrometry (GC/MS) with Selected Ion Monitoring (SIM) to detect 1,4-Dioxane in drinking water .
- The results showed that 1,4-Dioxane has been detected in drinking water in the U.S. at a concentration of 1 µg/L .
-
Electrophilic Aromatic Substitution
-
Remediation and Treatment Technologies
- 1,4-Dioxane, a related compound, has been detected in groundwater, drinking water, and wastewater . It’s possible that 1,4-Dioxan-2-ylmethanesulfonyl chloride could be used in remediation and treatment technologies for these types of water .
- The specific methods of application would depend on the particular remediation or treatment technology being used .
- The outcomes would also depend on the specific remediation or treatment technology being used .
-
Pharmaceutical Industry
-
Material Science
Eigenschaften
IUPAC Name |
1,4-dioxan-2-ylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c6-11(7,8)4-5-3-9-1-2-10-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHNSCZLGCNGKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxan-2-ylmethanesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



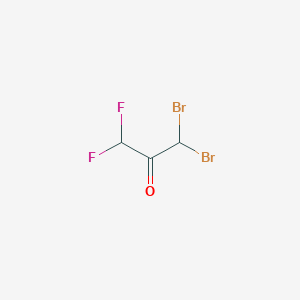
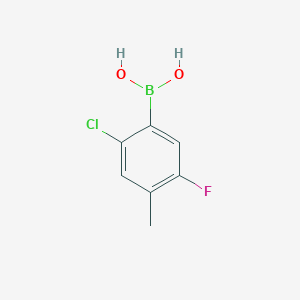
![9-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B1426585.png)
![1-Oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1426587.png)
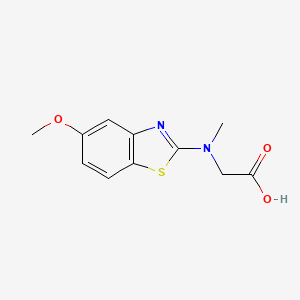
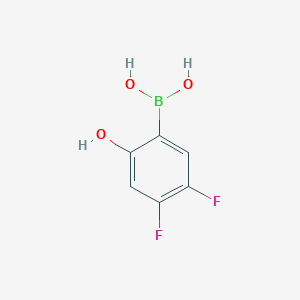
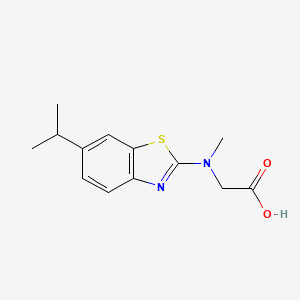
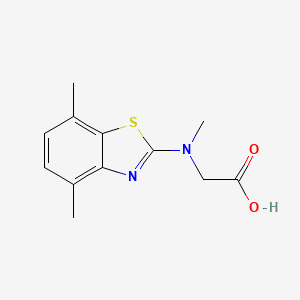
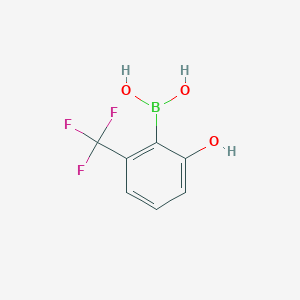
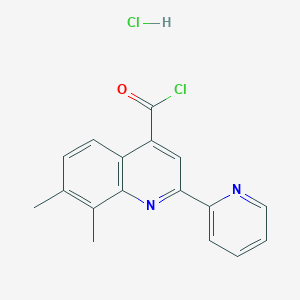
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1426600.png)
